![molecular formula C13H18N6O2S B2371577 1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide CAS No. 2097860-47-2](/img/structure/B2371577.png)
1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains a pyrazole ring and a pyrimidine ring . Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms . Both of these structures are common in medicinal chemistry and are often used as building blocks in drug design .
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like NMR spectroscopy . The exact structure would depend on the specific substituents on the pyrazole and pyrimidine rings.
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, the melting point, solubility, and stability could vary widely .
科学的研究の応用
Synthesis and Antibacterial Evaluation
Researchers have focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to discover potent antibacterial agents. A specific study synthesized various derivatives to evaluate their antibacterial activity, finding several compounds with high activities. This research underscores the potential of sulfonamides in developing new antibacterial therapies (Azab, Youssef, & El-Bordany, 2013).
Development of Heterocyclic Sulfonamides
The creation of heterocyclic sulfonamides, including pyrazole-4-sulfonamides, through efficient and selective synthesis methods, has been highlighted. This approach demonstrates the reagent's utility in rapidly accessing a variety of heterocyclic sulfonamides, suggesting a broad applicability in medicinal chemistry for drug development (Tucker, Chenard, & Young, 2015).
Sulfonamide Hybrids with Pharmacological Activities
Sulfonamides form a crucial class of drugs with diverse pharmacological properties, including antibacterial and antitumor activities. The design and development of sulfonamide hybrids incorporating various organic compounds have led to a significant range of biological activities, offering new avenues for drug discovery and therapeutic application (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Crystal Structure Analysis for Drug Design
The crystal structure analysis of compounds related to 1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide, such as azimsulfuron, provides crucial insights into their molecular geometry. This information is valuable for understanding the interaction mechanisms with biological targets and for guiding the design of new compounds with enhanced activity and selectivity (Jeon, Kim, Kwon, & Kim, 2015).
Infrared Spectra and Chemical Reactivity
The infrared spectra of N-substituted sulfonamide derivatives offer insights into their chemical reactivity and bonding characteristics. This information is essential for the rational design of sulfonamide-based compounds with specific biological activities, aiding in the development of new therapeutic agents (Uno, Machida, Hanai, Ueda, & Sasaki, 1963).
Novel Sulfonamide Derivatives for Cancer Treatment
The synthesis of novel sulfonamide derivatives, including those with pyrazole, pyrimidine, and pyridine moieties, has been explored for their anticancer activity. These compounds have shown promising results against human tumor cell lines, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-18-10-12(9-16-18)22(20,21)17-8-11-4-2-7-19(11)13-14-5-3-6-15-13/h3,5-6,9-11,17H,2,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMJEYOBQWUFFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


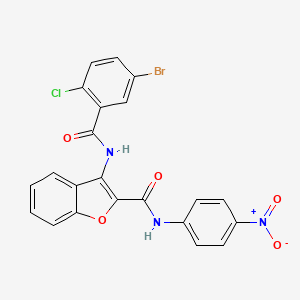

![2-[[3,5-Dimethyl-1-(thiophene-2-carbonyl)pyrazol-4-yl]methyl]isoindole-1,3-dione](/img/structure/B2371497.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2371499.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2371500.png)
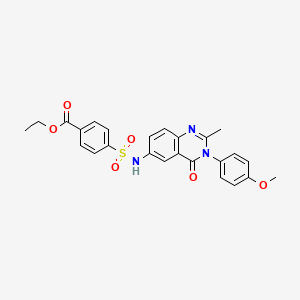
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride](/img/structure/B2371502.png)
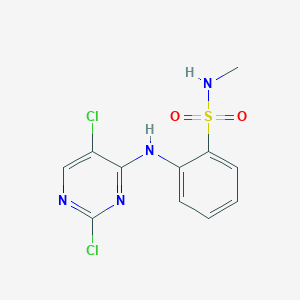

![3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371508.png)
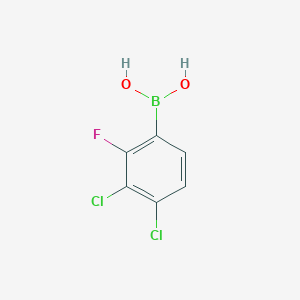
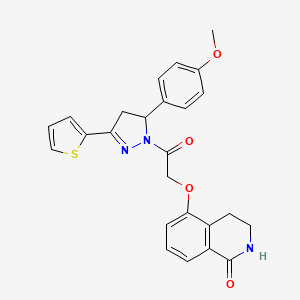
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2371515.png)